molecular formula C16H24ClNO3S B6133612 ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

Cat. No. B6133612
M. Wt: 345.9 g/mol
InChI Key: XCVIIUDAWVSNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate, also known as CTMP, is a synthetic compound that belongs to the class of piperidine derivatives. CTMP has been studied for its potential use in scientific research due to its unique chemical structure and properties. In

Mechanism of Action

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters in the brain, ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate may enhance cognitive function and improve attention and focus.
Biochemical and Physiological Effects:
ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate has been shown to increase locomotor activity and wakefulness in animal models. It may also increase heart rate and blood pressure, and may have potential cardiovascular effects. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate has several advantages for use in scientific research, including its unique chemical structure and potential therapeutic applications. However, there are also limitations to its use, including the complex synthesis method and potential safety concerns.

Future Directions

There are several future directions for research on ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate. One area of interest is its potential therapeutic applications for disorders such as ADHD and narcolepsy. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate. Additionally, studies on the safety and toxicity of ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate are needed to evaluate its potential use in humans.

Synthesis Methods

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-thiophenemethanol with 2-methoxyethylamine to form the intermediate compound, which is then reacted with ethyl chloroformate to yield the final product. The synthesis of ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate has been studied for its potential use as a psychostimulant and cognitive enhancer. It has been shown to increase wakefulness and alertness in animal models, and may have potential therapeutic applications for disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

ethyl 1-[(5-chlorothiophen-2-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-3-21-15(19)16(8-10-20-2)7-4-9-18(12-16)11-13-5-6-14(17)22-13/h5-6H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVIIUDAWVSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=C(S2)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

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